5alpha-Pregnane-3,11,20-trione
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Overview
Description
5alpha-Pregnane-3,11,20-trione is a unique chemical compound with the linear formula C21H30O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
5alpha-Pregnane-3,11,20-trione can be synthesized from cholesterol through a series of chemical reactions. One of the common methods to synthesize this hormone is by using oxidation with chromic anhydride. The synthesized molecule can be purified using various techniques, including chromatography and recrystallization.Molecular Structure Analysis
The molecular structure of 5alpha-Pregnane-3,11,20-trione is represented by the linear formula C21H30O3 . It has a molecular weight of 330.471 . The structure contains a total of 54 atoms; 30 Hydrogen atoms, 21 Carbon atoms, and 3 Oxygen atoms .Physical And Chemical Properties Analysis
5alpha-Pregnane-3,11,20-trione is a white, crystalline powder that is insoluble in water. It has a molecular weight of 330.46 g/mol and a melting point of 176-178°C.Scientific Research Applications
Role in Pregnancy
Studies have identified the importance of neuroactive pregnanolone isomers, including 5alpha-Pregnane derivatives, in pregnancy. These compounds exhibit significant fluctuations in concentration during pregnancy, suggesting roles in modulating mood, anxiety, and the onset of parturition. For instance, research has shown an increase in neuroactive steroid levels during pregnancy, with implications for sustaining pregnancy and influencing parturition timing through interactions with GABA(A) receptors and possibly other nuclear receptors (Pařízek et al., 2005; Hill et al., 2007).
Neurobiology and Behavior
5alpha-Pregnane-3,11,20-trione and related metabolites have been studied for their effects on behavior and neurological function. These steroids are known to modulate GABAergic neurotransmission, impacting anxiety and depressive behaviors. The modulation of GABA(A) receptor function by neuroactive steroids like 5alpha-Pregnane-3,11,20-trione has implications for understanding mood disorders and potential therapeutic interventions (Mostallino et al., 2009; Robichaud & Debonnel, 2004).
Potential Therapeutic Uses
The behavioral and neuroactive properties of 5alpha-Pregnane-3,11,20-trione suggest its potential as a therapeutic agent. Its role in modulating neurotransmitter systems could inform treatments for mood disorders, anxiety, and related neurological conditions. The specificity of its effects on neuronal excitability and neurotransmitter modulation underscores the importance of further research to elucidate its therapeutic potential and mechanisms of action (Wiebe & Lewis, 2005; Frye & Walf, 2004).
Safety And Hazards
5alpha-Pregnane-3,11,20-trione may be harmful if inhaled, in contact with skin, or if swallowed . It may cause respiratory irritation, moderate skin irritation, and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .
properties
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRWWYGWQKBKBF-MUGXHADPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359530 |
Source
|
Record name | Allopregnanetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Pregnane-3,11,20-trione | |
CAS RN |
2089-06-7 |
Source
|
Record name | Allopregnanetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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